molecular formula C14H15FN2O4 B3795015 1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid

1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3795015
M. Wt: 294.28 g/mol
InChI Key: ZJBMTEXUXSJNCL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrrolidine ring, a common nitrogen-containing heterocycle , and a 2-fluoro-4-methylphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the use of fluorinated building blocks and the construction or functionalization of pyrrolidine rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring and the fluorinated phenyl group. For example, reactions at the benzylic position are common in synthesis problems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its polarity and the pyrrolidine ring could influence its stereochemistry .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many pyrrolidine derivatives are biologically active and are used in drug discovery .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, given the known utility of pyrrolidine derivatives .

Properties

IUPAC Name

1-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-8-2-3-11(10(15)4-8)16-12(18)7-17-6-9(14(20)21)5-13(17)19/h2-4,9H,5-7H2,1H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMTEXUXSJNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CC(CC2=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
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1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid

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